molecular formula C19H23N3O4S2 B250066 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide

4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide

Cat. No. B250066
M. Wt: 421.5 g/mol
InChI Key: CVVKYKCRKZTCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide involves the inhibition of certain enzymes and proteins in the body. It can inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It can also inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide are diverse. It has been shown to have anti-tumor, anti-inflammatory, and anti-diabetic properties. It can reduce the levels of glucose in the blood and can improve insulin sensitivity. It can also reduce the levels of certain inflammatory markers in the body.

Advantages and Limitations for Lab Experiments

The advantages of 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide for lab experiments include its ability to inhibit certain enzymes and proteins in the body. This makes it a useful tool for studying the role of these enzymes and proteins in various diseases. However, the limitations of this compound include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide. One direction is to further investigate its potential use in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail and to identify other enzymes and proteins that it can inhibit. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(propylsulfamoyl)aniline with ethyl chloroformate followed by the reaction with 4-aminobenzoyl chloride. The final product is obtained after purification and recrystallization.

Scientific Research Applications

The scientific research application of 4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide is vast. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.

properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H23N3O4S2/c1-3-13-20-28(24,25)17-11-7-15(8-12-17)21-19(27)22-18(23)14-5-9-16(10-6-14)26-4-2/h5-12,20H,3-4,13H2,1-2H3,(H2,21,22,23,27)

InChI Key

CVVKYKCRKZTCQX-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.